molecular formula C20H13ClN6OS3 B2869339 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 671199-91-0

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B2869339
CAS No.: 671199-91-0
M. Wt: 485
InChI Key: YZXGSCFMQOLWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolotriazole class, characterized by a fused thiazole-triazole core (thiazolo[2,3-c][1,2,4]triazole) with a 4-chlorophenyl substituent at position 5 of the thiazole ring. The acetamide side chain is further modified with a 3-phenyl-1,2,4-thiadiazol-5-yl group. Its synthesis likely involves oxidative cyclization of disulfide intermediates or coupling of thiol-containing precursors, as described for analogous compounds in and .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN6OS3/c21-14-8-6-12(7-9-14)15-10-29-19-24-25-20(27(15)19)30-11-16(28)22-18-23-17(26-31-18)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXGSCFMQOLWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as vanadium oxide loaded on fluorapatite .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Substituents

Compound Name Core Structure R1 (Thiazole Substituent) R2 (Acetamide Substituent) Biological Target/Activity Reference
Target Compound Thiazolo[2,3-c][1,2,4]triazole 4-Chlorophenyl 3-Phenyl-1,2,4-thiadiazol-5-yl Not explicitly reported (see Notes) -
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27) Thiazolo[2,3-c][1,2,4]triazole 4-Methoxyphenyl 4-Morpholinophenyl Anti-infective (FabI inhibition)
N-(4-(Piperidine-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (31) Thiazolo[2,3-c][1,2,4]triazole 4-Trifluoromethylphenyl 4-Piperidinophenyl Anti-infective (lower antitubercular activity vs. H127)
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Thiazolo[2,3-c][1,2,4]triazole 4-Chlorophenyl 4-(Benzothiazol-2-yl)phenyl (propanamide linker) Not reported; calculated logP = 7.3
2-[(4-Amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide 1,2,4-Triazole-thiazole hybrid 2-Chlorobenzyl 4-Amino-5-methyl-1,2,4-triazole Unspecified

Key Observations :

  • R2 Substituents: The 3-phenyl-1,2,4-thiadiazol-5-yl group distinguishes the target compound from morpholine, piperidine, or benzothiazole-containing analogs. Thiadiazoles are known for electron-withdrawing properties, which may modulate receptor binding .
  • Linker Modifications : Replacing the acetamide linker with propanamide (as in ) increases molecular weight (548.1 g/mol vs. ~500 g/mol for acetamides), possibly affecting pharmacokinetics .

Key Observations :

  • The target compound’s biological activity remains unreported in the provided evidence.
  • Thiadiazole-containing analogs (e.g., ) are understudied, but their electron-deficient aromatic systems may enhance interactions with enzymatic active sites compared to phenyl or morpholine groups .

Key Observations :

  • The target compound’s synthesis likely shares steps with ’s methods, which achieve yields >70% via Cu-mediated coupling .

Biological Activity

The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Structural Overview

The compound features a thiazole ring fused with a triazole ring and is substituted with a chlorophenyl group. The presence of sulfur and nitrogen heteroatoms enhances its reactivity and interaction with biological targets. The unique structural characteristics contribute to its potential as a drug candidate.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[2,3-c][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens:

Compound Activity MIC (μM)
Thiazolo[3,2-b][1,2,4]triazole derivativesAntibacterial0.046–3.11
Prothioconazole (commercial fungicide)Antifungal0.68
Ciprofloxacin (reference antibiotic)Antibacterial2.96

The compound's thiazole and triazole rings are crucial for its antimicrobial efficacy, with studies showing that modifications in the phenyl groups significantly influence activity levels against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of thiazolo[2,3-c][1,2,4]triazole derivatives has been documented in various studies. These compounds have demonstrated the ability to inhibit tumor growth through multiple mechanisms:

  • Inhibition of Cell Proliferation : Certain derivatives have been shown to induce apoptosis in cancer cell lines.
  • Cell Cycle Arrest : Compounds can interfere with cell cycle progression, particularly at the G1/S checkpoint.

For example, a study highlighted that specific thiazolo-triazole hybrids exhibited significant cytotoxicity against breast cancer cell lines .

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary findings suggest that it may interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could alter receptor signaling pathways which are critical for cellular responses.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation of Thiazolo-Triazole Derivatives : A study synthesized multiple derivatives and assessed their antimicrobial activity against a panel of pathogens. The results indicated that certain substitutions significantly enhanced their potency .
  • Anticancer Activity Assessment : Another research effort evaluated the anticancer effects of thiazolo-triazole derivatives on various cancer cell lines. The findings suggested a promising future for these compounds in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.